1-Methoxy-4-(methylsulfonyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZUCVUGWMQGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188663 | |

| Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3517-90-6 | |

| Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003517906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisyl methyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3517-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 1-Methoxy-4-(methylsulfonyl)benzene

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

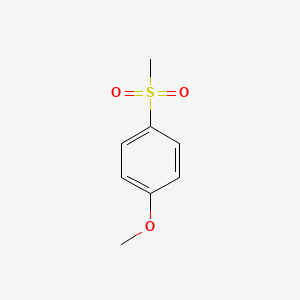

This compound, also known by synonyms such as 4-methylsulfonylanisole and p-anisyl methyl sulfone, is a bi-functional aromatic compound with the chemical formula C₈H₁₀O₃S.[1][2] Its structure is characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a methylsulfonyl (-SO₂CH₃) group at the para position.[1] This arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (methylsulfonyl) imparts unique chemical properties and reactivity.

The molecule serves as a valuable intermediate in organic synthesis and has garnered interest in the pharmaceutical industry.[3] Its structural motifs are found in various biologically active molecules, and it has been investigated for potential antimicrobial and anti-inflammatory properties.[3] The sulfone group, in particular, is a key functional group in a number of established drugs. A thorough understanding of its synthesis and a robust methodology for its characterization are therefore essential for its effective utilization in research and development.

This guide provides a detailed, field-proven protocol for the synthesis of this compound via the oxidation of its sulfide precursor, along with a comprehensive guide to its characterization using modern analytical techniques.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the target compound is essential for its handling, purification, and identification.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 3517-90-6 | [1][4] |

| Appearance | White solid | [5] |

| Melting Point | 120-121.5 °C | [4] |

| IUPAC Name | 1-methoxy-4-methylsulfonylbenzene | [1] |

Synthesis Pathway: From Thioether to Sulfone

The most reliable and widely employed method for preparing this compound is the oxidation of its corresponding sulfide (thioether) precursor, 1-Methoxy-4-(methylthio)benzene.[3] This two-step approach ensures high yields and purity. The oxidation must be carefully controlled to drive the reaction past the intermediate sulfoxide stage to the desired sulfone.[3][6]

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis from a commercially available starting material to the final purified product.

Part 1: Synthesis of 1-Methoxy-4-(methylthio)benzene (Precursor)

Causality: This step involves an S-alkylation reaction. 4-Methoxythiophenol is deprotonated by a mild base, potassium carbonate, to form a thiophenolate anion. This highly nucleophilic anion then readily attacks methyl iodide in a classic SN2 reaction to form the thioether product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

Materials and Reagents:

-

4-Methoxythiophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methyl Iodide (CH₃I)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) at room temperature.

-

Stir the resulting suspension for 20 minutes.

-

Cool the mixture to 0 °C using an ice bath and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Methoxy-4-(methylthio)benzene, which can be used in the next step without further purification if sufficiently pure.[7]

Part 2: Oxidation to this compound

Causality: The sulfur atom in the thioether is susceptible to oxidation.[6] Using a stoichiometric excess of a strong oxidizing agent like hydrogen peroxide in an acidic medium (glacial acetic acid) ensures the complete oxidation of the sulfide first to a sulfoxide and then to the final sulfone. The acid acts as a catalyst for this transformation. The final product is a stable solid that precipitates upon quenching the reaction with water, facilitating its isolation.

Materials and Reagents:

-

1-Methoxy-4-(methylthio)benzene (from Part 1)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 1-Methoxy-4-(methylthio)benzene (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Slowly add hydrogen peroxide (30% solution, approx. 3.0 eq) to the stirred solution. The addition may be exothermic; maintain the temperature below 50 °C with an ice bath if necessary.

-

Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-cold water with vigorous stirring.

-

A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol to yield pure this compound as a white crystalline solid.[6][8]

Structural Characterization and Validation

Confirming the structure and purity of the synthesized compound is a critical, self-validating step of the protocol. The following data are characteristic of this compound.

Caption: Molecular structure of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data used to confirm the identity of the final product.

| Technique | Expected Results and Interpretation |

| ¹H NMR | ~ 3.1 ppm (singlet, 3H): Protons of the methyl group attached to the sulfone (-SO₂CH₃ ). Deshielded due to the strong electron-withdrawing effect of the sulfone group. ~ 3.9 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃ ). ~ 7.1 ppm (doublet, 2H): Aromatic protons ortho to the electron-donating methoxy group. ~ 7.9 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing sulfonyl group, significantly deshielded.[5] |

| ¹³C NMR | ~ 45 ppm: Carbon of the methyl group attached to the sulfone (-SO₂C H₃). ~ 56 ppm: Carbon of the methoxy group (-OC H₃). ~ 115 ppm: Aromatic carbons ortho to the methoxy group. ~ 130 ppm: Aromatic carbons ortho to the sulfonyl group. ~ 133 ppm: Quaternary aromatic carbon attached to the sulfonyl group. ~ 164 ppm: Quaternary aromatic carbon attached to the methoxy group.[1] |

| IR Spectroscopy (KBr) | ~ 3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic). ~ 1600, 1500 cm⁻¹: C=C stretching of the aromatic ring. ~ 1300-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching. ~ 1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching. ~ 1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. ~ 1020 cm⁻¹: Symmetric C-O-C stretching.[1][2] |

| Mass Spectrometry (EI) | m/z 186: Molecular ion peak [M]⁺. m/z 171: [M - CH₃]⁺, loss of a methyl group. m/z 107: Fragment corresponding to the methoxy-tropylium ion.[1] |

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. The two-step process, involving the formation of a thioether precursor followed by its controlled oxidation, is an efficient route to the target molecule. The provided protocols, grounded in established chemical principles, are designed to be self-validating through the comprehensive characterization techniques detailed. The analytical data presented serve as a reliable benchmark for researchers to confirm the successful synthesis and purity of their product, enabling its confident use in further synthetic applications and drug discovery pipelines.

References

- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- [webbook.nist.gov]

- 3. Buy this compound | 3517-90-6 [smolecule.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxy-4-(methylsulfonyl)benzene

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Methoxy-4-(methylsulfonyl)benzene (CAS No. 3517-90-6), a compound of interest in contemporary drug discovery and materials science. The following sections offer not only quantitative data but also contextual insights and detailed experimental protocols designed for professionals in research and development.

Molecular Identity and Structural Characteristics

This compound is an organic compound featuring a benzene ring substituted with a methoxy group and a methylsulfonyl group at the para position. This specific arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (methylsulfonyl) imparts a unique electronic and structural profile that dictates its physical and chemical behavior.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3517-90-6 | [1][2] |

| Molecular Formula | C8H10O3S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C | [1] |

| InChIKey | KAZUCVUGWMQGMC-UHFFFAOYSA-N | [1] |

The molecule's crystal structure has been determined, revealing a monoclinic space group P 1 21/c 1.[1] This crystalline nature is fundamental to its solid-state properties, including its melting point and dissolution behavior.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is a cornerstone of drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 2: Key Physicochemical Data

| Property | Value | Comments | Source |

| Melting Point | 120 - 121.5 °C | Indicates a stable crystalline solid at room temperature. | [2] |

| Boiling Point | Not Available | Decomposes before boiling at atmospheric pressure. | [2] |

| Calculated LogP | 0.8 | Suggests a moderate degree of lipophilicity. | [1] |

| Water Solubility | Low | Expected due to the aromatic ring and sulfone group. | |

| pKa | Not Ionizable | Lacks readily ionizable functional groups in the physiological pH range. |

Thermal Stability

The melting point of 120-121.5 °C suggests the compound is a crystalline solid with considerable thermal stability under standard conditions.[2] The absence of a boiling point indicates that thermal decomposition occurs before the liquid-gas phase transition at atmospheric pressure. This is a critical consideration for manufacturing processes, such as milling or melt-extrusion, where temperature control is paramount.

Workflow for Thermal Stability Assessment

Below is a diagram outlining a typical workflow for assessing the thermal stability of a compound like this compound using Thermogravimetric Analysis (TGA).

Caption: Workflow for Thermogravimetric Analysis (TGA).

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. The partition coefficient (LogP) is the standard measure of this property. For this compound, the calculated LogP is approximately 0.8, indicating a balanced hydrophilic-lipophilic character.[1] This value falls within a range often considered favorable for oral drug candidates, as per Lipinski's "Rule of Five," which suggests a LogP not greater than 5.[3][4]

Solubility

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating controls and precise measurement techniques.

Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[3][8]

Scientist's Note: This method is chosen for its accuracy and directness. It is crucial to pre-saturate the n-octanol and water phases with each other for at least 24 hours to ensure thermodynamic equilibrium and prevent volume shifts during the experiment.

Methodology:

-

Phase Preparation: Prepare mutually saturated n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[3][9]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of a suitable solvent like DMSO.[3][4]

-

Partitioning:

-

Add a precise volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and buffer. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues.

-

Vigorously shake the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 hours) to facilitate partitioning.[10]

-

-

Equilibration & Separation:

-

Allow the mixture to stand undisturbed overnight (approx. 16 hours) for complete phase separation.[10] Centrifugation can be used to break up any emulsions.

-

-

Quantification:

-

Carefully sample an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate the LogP using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

-

Protocol: High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are vital in early drug discovery for rapid compound assessment.[5][6][11] This protocol uses the direct UV or nephelometric method after precipitating the compound from a DMSO stock solution into an aqueous buffer.

Scientist's Note: This method mimics the situation where a compound, stored in DMSO, is introduced into an aqueous biological assay medium. It measures the apparent solubility under non-equilibrium conditions, which is often more relevant for high-throughput screening environments than thermodynamic solubility.[11][12]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 20 mM).[12]

-

Plate Setup:

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 90 minutes to 2 hours).[6][7]

-

Detection & Analysis:

-

Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. Increased light scattering indicates precipitation and thus, lower solubility.[5][6]

-

Direct UV Method:

-

After incubation, filter the solutions using a solubility filter plate to remove any precipitate.[7][11]

-

Measure the UV absorbance of the filtrate in a UV-compatible plate.[6]

-

Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in a mixture of buffer and DMSO.

-

-

Physicochemical Properties and Their Impact on Drug Development

The interplay between a compound's properties governs its potential as a therapeutic agent. Understanding these relationships is key to rational drug design.

References

- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Comprehensive Technical Guide to 1-Methoxy-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Identity

1-Methoxy-4-(methylsulfonyl)benzene is a sulfone compound characterized by a methoxy group and a methylsulfonyl group attached to a benzene ring at the para position.

| Identifier | Value |

| IUPAC Name | 1-methoxy-4-methylsulfonylbenzene[1] |

| CAS Number | 3517-90-6[1][2] |

| Molecular Formula | C8H10O3S[1][2] |

| Molecular Weight | 186.23 g/mol [1] |

Synonyms: This compound is also known by several other names, including 4-Methylsulfonylanisole, p-Anisyl Methyl Sulfone, and p-Methoxyphenyl methyl sulfone.[2]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, application in experimental design, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Appearance | White to light yellow powder or crystals | |

| Purity | >98.0% (GC) | |

| Melting Point | 118.0 to 122.0 °C | |

| InChI | InChI=1S/C8H10O3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6H,1-2H3 | [1][2] |

| InChIKey | KAZUCVUGWMQGMC-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the oxidation of the corresponding sulfide, 1-methoxy-4-(methylthio)benzene. This transformation is a cornerstone of organosulfur chemistry and provides a reliable route to the sulfone.

Experimental Protocol: Oxidation of 1-Methoxy-4-(methylthio)benzene

This protocol outlines a general procedure. Researchers should adapt concentrations, reaction times, and purification methods based on their specific experimental context and available instrumentation.

Step 1: Dissolution

-

Dissolve 1-methoxy-4-(methylthio)benzene (1 equivalent) in a suitable organic solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

Step 2: Addition of Oxidizing Agent

-

Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), to the solution. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction. The temperature should be maintained, often at room temperature or slightly below.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.

Step 4: Quenching and Work-up

-

Once the reaction is complete, quench any excess oxidizing agent. For H₂O₂, a saturated aqueous solution of sodium sulfite is effective. For m-CPBA, a wash with a saturated aqueous solution of sodium bicarbonate is typically used.

-

Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

Step 5: Purification

-

Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The methylsulfonylbenzene moiety is a key pharmacophore in a variety of biologically active molecules. The presence of the electron-withdrawing sulfonyl group and the electron-donating methoxy group creates a unique electronic environment that can influence a molecule's interaction with biological targets.

-

Scaffold for Medicinal Chemistry: this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure can be readily modified at various positions to explore structure-activity relationships (SAR).

-

Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups, such as ketones or sulfoxides, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined properties and versatile reactivity make it a valuable tool in the design and synthesis of novel molecules with potential therapeutic value. A thorough understanding of its chemical identity, synthesis, and handling is paramount for its effective and safe utilization in a research and development setting.

References

biological activities and potential applications of 1-Methoxy-4-(methylsulfonyl)benzene

An In-depth Technical Guide to 1-Methoxy-4-(methylsulfonyl)benzene: Biological Activities and Potential Applications

Introduction to this compound

This compound, also known by synonyms such as 4-Methylsulfonylanisole and p-Anisyl methyl sulfone, is an organic compound featuring a methoxy group (-OCH₃) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring at the para position.[1] The presence of both an electron-donating methoxy group and a strong electron-withdrawing methylsulfonyl group gives the molecule unique chemical properties and a potential for diverse biological interactions.[2] This guide provides a comprehensive overview of its synthesis, known and inferred biological activities, and its potential applications in research and development for an audience of researchers, scientists, and drug development professionals.

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-methoxy-4-methylsulfonylbenzene | [1] |

| CAS Number | 3517-90-6 | [1][3] |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Melting Point | 118.0-122.0 °C | [2] |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is most classically achieved through the oxidation of its corresponding sulfide precursor, 1-Methoxy-4-(methylthio)benzene.[2] This reaction typically requires an excess of an oxidizing agent to ensure the complete conversion of the intermediate sulfoxide to the final sulfone product.[2] Alternative methods include the direct methylation of 4-hydroxybenzenesulfonic acid or the sulfonation of methoxybenzene followed by methylation.[2] The compound's reactivity is dictated by its functional groups; it can undergo substitution reactions at the methoxy group, further oxidation of the methylsulfonyl group, or serve as a coupling partner in various metal-catalyzed reactions.[2]

Caption: Generalized workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

Research indicates that this compound possesses notable biological activities, particularly anti-inflammatory and antimicrobial properties.[2] While the precise mechanisms are still under investigation, analysis of its structural motifs and comparison with related compounds allow for the formulation of evidence-based hypotheses regarding its modes of action.

Anti-Inflammatory and Neuroprotective Potential

The compound has been specifically investigated for its anti-inflammatory effects.[2] Neuroinflammation is a critical factor in the progression of neurodegenerative disorders like Alzheimer's disease.[4][5] Compounds capable of mitigating inflammatory responses in the central nervous system are therefore of significant therapeutic interest.

-

Hypothesized Mechanism: STAT3 Pathway Inhibition A plausible mechanism for its anti-inflammatory action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The structurally related compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to ameliorate lipopolysaccharide (LPS)-induced neuroinflammation and amyloidogenesis by selectively inhibiting STAT3.[4][6] Inhibition of STAT3 activation (phosphorylation) can prevent the transcription of pro-inflammatory mediators such as COX-2 and iNOS, thereby reducing the inflammatory cascade.[4] Given that neuroinflammation contributes to synaptic and memory deficits, inhibition of this pathway may also confer neuroprotective effects.[5]

Caption: Hypothesized inhibition of the STAT3 inflammatory pathway.

Anticancer Potential

While direct anticancer studies on this compound are not extensively documented, its core structure is a recognized pharmacophore in oncology research. Derivatives of alkylsulfonyl benzimidazole, which share the methylsulfonyl benzene moiety, have been synthesized and identified as potent inhibitors of the anti-apoptotic protein Bcl-2.[7]

-

Hypothesized Mechanism: Bcl-2 Inhibition and Apoptosis Induction The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic (mitochondrial) pathway of apoptosis. In many cancers, Bcl-2 is overexpressed, preventing damaged cells from undergoing programmed cell death. Inhibition of Bcl-2 restores the apoptotic balance, leading to the selective elimination of cancer cells.[8] It is plausible that this compound could serve as a scaffold for designing molecules that bind to the BH3 domain of Bcl-2, disrupting its function and triggering apoptosis. This represents a promising avenue for future drug development.[7]

References

- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3517-90-6 [smolecule.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4 | Benchchem [benchchem.com]

spectroscopic data analysis of 1-Methoxy-4-(methylsulfonyl)benzene (NMR, IR, Mass)

An In-depth Spectroscopic Data Analysis of 1-Methoxy-4-(methylsulfonyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate, through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output. Each analytical technique is detailed with field-proven protocols, in-depth interpretation, and authoritative citations, ensuring a self-validating and robust characterization of the target molecule.

Introduction: The Analytical Imperative

This compound (C₈H₁₀O₃S, Molar Mass: 186.23 g/mol ) is a parasubstituted aromatic compound featuring an electron-donating methoxy group and a strongly electron-withdrawing methylsulfonyl group. This electronic dichotomy makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount to ensuring the integrity of downstream applications. This guide employs a multi-technique spectroscopic approach to create a detailed and unambiguous structural portrait of the molecule, demonstrating how ¹H NMR, ¹³C NMR, IR, and MS data synergize to provide conclusive evidence.

Molecular Structure:

Figure 1. Chemical Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides precise information about the electronic environment and connectivity of hydrogen atoms within a molecule. The distinct electronic effects of the methoxy and methylsulfonyl substituents create a well-resolved and highly informative spectrum.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.

Data Presentation: ¹H NMR

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| A | 7.90 | Doublet | 2H | ~9.0 | Aromatic H (ortho to -SO₂CH₃) |

| B | 7.03 | Doublet | 2H | ~9.0 | Aromatic H (ortho to -OCH₃) |

| C | 3.88 | Singlet | 3H | N/A | Methoxy (-OCH₃) |

| D | 3.06 | Singlet | 3H | N/A | Methylsulfonyl (-SO₂CH₃) |

Spectral Interpretation

The ¹H NMR spectrum exhibits four distinct signals, consistent with the molecule's C₂ symmetry.

-

Aromatic Region (7.0-8.0 ppm): The para-substitution pattern gives rise to a characteristic AA'BB' system, which at this resolution appears as two distinct doublets.

-

Signal A (δ 7.90): This downfield doublet corresponds to the two protons ortho to the strongly electron-withdrawing methylsulfonyl group. This group deshields the adjacent protons, shifting their resonance to a lower field.

-

Signal B (δ 7.03): This upfield doublet is assigned to the two protons ortho to the electron-donating methoxy group. The oxygen atom shields these protons, causing an upfield shift relative to unsubstituted benzene (δ 7.34 ppm).

-

-

Aliphatic Region (3.0-4.0 ppm):

-

Signal C (δ 3.88): This singlet, integrating to three protons, is characteristic of a methoxy group attached to an aromatic ring.[1] Its chemical shift is typical for anisole derivatives.

-

Signal D (δ 3.06): This singlet, also integrating to three protons, is assigned to the methyl group of the sulfone functionality. The strong deshielding effect of the two adjacent oxygen atoms shifts this signal downfield to approximately 3.1 ppm.[2]

-

Visualization: ¹H NMR Assignments

Caption: Correlation of ¹H NMR signals with molecular protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shift of each carbon is highly sensitive to its local electronic environment, revealing the influence of the substituents on the aromatic ring and confirming the carbon count.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 (or more, as ¹³C has low natural abundance).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent signal (δ 77.16 ppm).

Data Presentation: ¹³C NMR

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| E | 163.5 | Aromatic C (ipso, attached to -OCH₃) |

| F | 142.8 | Aromatic C (ipso, attached to -SO₂CH₃) |

| G | 129.8 | Aromatic CH (ortho to -SO₂CH₃) |

| H | 114.7 | Aromatic CH (ortho to -OCH₃) |

| I | 55.8 | Methoxy (-OCH₃) |

| J | 44.5 | Methylsulfonyl (-SO₂CH₃) |

Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum displays six unique carbon signals, as expected from the molecule's symmetry.

-

Aromatic Carbons (110-170 ppm):

-

Signal E (δ 163.5): This is the most downfield signal, assigned to the ipso-carbon directly bonded to the methoxy group. The oxygen atom strongly deshields this carbon, a typical observation for aryl ethers.[3]

-

Signal F (δ 142.8): This quaternary carbon signal is assigned to the ipso-carbon attached to the sulfone group. Its downfield shift is characteristic of carbons bearing a sulfonyl substituent.

-

Signal G (δ 129.8): This signal corresponds to the two CH carbons ortho to the sulfone group. They are less shielded than the other aromatic CH carbons due to the electron-withdrawing nature of the -SO₂CH₃ group.

-

Signal H (δ 114.7): This upfield aromatic signal is assigned to the two CH carbons ortho to the methoxy group. This significant shielding is a classic example of the electron-donating resonance effect of the methoxy group.[4]

-

-

Aliphatic Carbons (40-60 ppm):

Visualization: ¹³C NMR Assignments

Caption: Correlation of ¹³C NMR signals with molecular carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups, as different chemical bonds vibrate at characteristic frequencies upon absorbing infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

-

Method: Attenuated Total Reflectance (ATR) is a modern, convenient method.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Processing: Perform a background scan (with no sample) and subtract it from the sample scan.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1310 | Strong | Asymmetric S=O Stretch (Sulfone) |

| ~1255 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1150 | Strong | Symmetric S=O Stretch (Sulfone) |

| ~1020 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~830 | Strong | C-H Out-of-plane Bend (1,4-disubstitution) |

Spectral Interpretation

The IR spectrum provides definitive evidence for the key functional groups.

-

Sulfone Group (-SO₂-): The most prominent features are the two very strong absorption bands at approximately 1310 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch). The presence of these two intense peaks is a classic indicator of a sulfone group.[7][8]

-

Aryl Ether Group (Ar-O-CH₃): Aryl alkyl ethers exhibit two characteristic C-O stretching bands. The asymmetric stretch appears as a strong band around 1255 cm⁻¹ , while the symmetric stretch is found near 1020 cm⁻¹ .[5][9]

-

Aromatic Ring: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring appear as a pair of bands around 1600 and 1500 cm⁻¹. Crucially, a strong band around 830 cm⁻¹ is indicative of C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

-

Aliphatic Groups: C-H stretching from the two methyl groups is visible in the 2980-2850 cm⁻¹ region.

Visualization: Key Functional Group Vibrations

Caption: Mapping of key functional groups to their IR frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

-

Method: Electron Ionization (EI) at 70 eV.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.

-

Sample Introduction: If using GC-MS, inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).

-

Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

Data Presentation: Significant Mass Fragments

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 186 | 85 | [M]⁺˙ (Molecular Ion) |

| 171 | 100 | [M - CH₃]⁺ (Loss of methyl from sulfone) |

| 107 | 40 | [M - SO₂CH₃]⁺ (Loss of methylsulfonyl radical) |

| 78 | 35 | [C₆H₆]⁺˙ (Benzene radical cation, after rearrangement) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |

Spectral Interpretation

The mass spectrum confirms the molecular weight and reveals a logical fragmentation pathway.

-

Molecular Ion (m/z 186): A strong peak at m/z 186 corresponds to the molecular weight of C₈H₁₀O₃S, confirming the compound's elemental formula.

-

Base Peak (m/z 171): The most intense peak (base peak) at m/z 171 results from the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a characteristic α-cleavage adjacent to the sulfonyl group, forming a stable sulfoxonium ion.

-

Key Fragments:

-

m/z 107: This peak corresponds to the loss of the entire methylsulfonyl radical (•SO₂CH₃, 79 Da), leaving behind the stable methoxybenzene cation.

-

m/z 78 and 77: The presence of ions at m/z 78 and 77 are indicative of the benzene ring fragment and phenyl cation, respectively, which are common fragments in the mass spectra of aromatic compounds.[10] The formation of m/z 78 can arise from complex rearrangements following the loss of SO₂.[10]

-

Visualization: Proposed Fragmentation Pathway

Caption: Major fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

The power of this multi-technique approach lies in its synergy. Each analysis provides a piece of the structural puzzle, and together they form a single, self-consistent picture.

-

MS establishes the molecular formula (C₈H₁₀O₃S) with a molecular ion at m/z 186 .

-

IR confirms the presence of the critical functional groups: a sulfone (~1310, ~1150 cm⁻¹), an aryl ether (~1255, ~1020 cm⁻¹), and a 1,4-disubstituted aromatic ring (~830 cm⁻¹).

-

¹H NMR confirms the substitution pattern with two aromatic doublets and identifies the two distinct methyl groups: -OCH₃ (δ 3.88) and -SO₂CH₃ (δ 3.06). The 2H:2H:3H:3H integration ratio perfectly matches the proposed structure.

-

¹³C NMR confirms the carbon count (6 unique carbons due to symmetry) and the electronic environment of each carbon, corroborating the assignments made from the other techniques.

Collectively, the data from NMR, IR, and MS provide an unambiguous and comprehensive characterization, confirming the identity and structure of the sample as this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. bipm.org [bipm.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

The Crystalline Architecture of 1-Methoxy-4-(methylsulfonyl)benzene: A Technical Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 1-Methoxy-4-(methylsulfonyl)benzene, an organic molecule of significant interest in medicinal chemistry and materials science. The document details the synthesis and single-crystal X-ray diffraction analysis of the title compound. A thorough discussion of the molecular geometry, intermolecular interactions, and supramolecular assembly is presented, offering critical insights for researchers in drug design and crystal engineering. This guide is intended to serve as a practical resource, bridging fundamental crystallographic data with actionable knowledge for the scientific community.

Introduction

This compound, also known as p-anisyl methyl sulfone, is a key structural motif found in a variety of biologically active compounds and functional organic materials. The sulfone group, a potent hydrogen bond acceptor, and the methoxy group, a hydrogen bond acceptor and a modest electron-donating group, impart unique physicochemical properties to the molecule. These characteristics make it a valuable building block in the synthesis of pharmaceutical agents, where the sulfone moiety can mimic the transition state of enzymatic reactions or engage in specific receptor-ligand interactions.[1] Furthermore, the rigid aromatic core and the potential for diverse intermolecular interactions make this compound and its derivatives promising candidates for the development of novel crystalline materials with tailored optical or electronic properties.

A precise understanding of the three-dimensional arrangement of molecules in the solid state is paramount for predicting and modulating the bulk properties of a material, such as solubility, dissolution rate, and bioavailability in the context of drug development. For materials scientists, the crystal packing dictates properties like mechanical stability, polymorphism, and charge transport. This guide, therefore, presents a detailed crystallographic analysis of this compound, providing a foundational understanding of its solid-state architecture.

Experimental Methodology

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of its thioether precursor, 1-methoxy-4-(methylthio)benzene. The following protocol is a robust and scalable method adapted from established procedures for the oxidation of aryl sulfides.[2]

Experimental Protocol: Oxidation of 1-methoxy-4-(methylthio)benzene

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methoxy-4-(methylthio)benzene (1.0 equivalent) in glacial acetic acid.

-

Addition of Oxidant: Cool the solution to 0-5 °C in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker containing ice-water. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and hydrogen peroxide. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline white solid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Single Crystal Growth

The acquisition of high-quality single crystals is a critical prerequisite for accurate X-ray diffraction analysis. For this compound, a slow evaporation technique is generally effective.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent at a slightly elevated temperature. A mixture of ethanol and water or acetone can be effective.

-

Filtration: Filter the warm, saturated solution through a syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.

-

Crystal Formation: Colorless, plate-like crystals suitable for X-ray diffraction will typically form over a period of several days to a week.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data presented here is based on the findings of Chaloner et al., as deposited in the Crystallography Open Database (COD) under the deposition number 2000972.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₈H₁₀O₃S |

| Formula Weight | 186.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 5.638 |

| b (Å) | 7.828 |

| c (Å) | 20.045 |

| α (°) | 90 |

| β (°) | 95.05 |

| γ (°) | 90 |

| Volume (ų) | 881.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.402 |

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The molecular structure confirms the connectivity of a central benzene ring substituted with a methoxy group and a methylsulfonyl group at the para positions.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

The benzene ring is essentially planar. The methyl group of the sulfonyl moiety and the methyl group of the methoxy function are disposed on opposite sides of the benzene ring plane. The geometry around the sulfur atom is tetrahedral, as expected for a sulfone.

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| S-O1 | 1.431(2) | O1-S-O2 | 118.5(1) |

| S-O2 | 1.437(2) | O1-S-C(phenyl) | 108.6(1) |

| S-C(phenyl) | 1.761(2) | O2-S-C(phenyl) | 108.3(1) |

| S-C(methyl) | 1.755(3) | C(phenyl)-S-C(methyl) | 104.9(1) |

| C-O(methoxy) | 1.365(3) | C(phenyl)-O-C(methyl) | 117.7(2) |

The S-O bond lengths are consistent with significant double-bond character. The C-S bond to the aromatic ring is slightly longer than the C-S bond to the methyl group, which can be attributed to the different hybridization of the carbon atoms.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is primarily governed by a combination of weak C-H···O hydrogen bonds and π-π stacking interactions. These non-covalent interactions dictate the formation of a three-dimensional supramolecular architecture.

Diagram of Key Intermolecular Interactions

Caption: Schematic of intermolecular interactions.

The sulfonyl oxygen atoms act as hydrogen bond acceptors, forming weak C-H···O interactions with the methyl and aromatic C-H groups of neighboring molecules. These interactions link the molecules into chains and layers.

Furthermore, the crystal structure exhibits significant π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are characterized by a face-to-face arrangement of the benzene rings, contributing to the overall stability of the crystal lattice. The interplay of these weak, yet numerous, intermolecular forces results in a densely packed and stable crystalline solid.

Conclusion

This technical guide has provided a detailed exposition of the crystal structure of this compound. The synthesis and single-crystal growth protocols offer practical guidance for researchers working with this compound. The comprehensive analysis of the molecular geometry and supramolecular architecture, including the identification of key C-H···O hydrogen bonds and π-π stacking interactions, furnishes a deeper understanding of the solid-state properties of this important molecule. These insights are crucial for the rational design of new pharmaceutical formulations and advanced organic materials. The data and interpretations presented herein serve as a valuable reference for scientists and professionals in the fields of drug development, materials science, and crystal engineering.

References

An In-depth Technical Guide to the Solubility and Stability Profiling of 1-Methoxy-4-(methylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and chemical stability of 1-Methoxy-4-(methylsulfonyl)benzene. While specific literature on this compound is limited, this document leverages established principles from pharmaceutical development and data from structurally related aryl sulfones to present a robust, first-principles-based analytical strategy. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method. The methodologies described herein are grounded in international regulatory standards, ensuring scientific integrity and the generation of reliable, high-quality data.

Introduction

This compound, also known as p-Anisyl methyl sulfone, is an organosulfur compound featuring a methoxy group and a methylsulfonyl group attached to a benzene ring. Its structure suggests a high degree of chemical stability conferred by the sulfone group, a functional group known for its resistance to oxidation and reduction.[1] The molecule's polarity, arising from the sulfonyl and methoxy moieties, is expected to influence its solubility in various media.[2]

A thorough understanding of a compound's solubility and stability is a cornerstone of chemical and pharmaceutical development. These properties are critical for:

-

Feasibility Assessment: Determining the potential applications of the compound, from a synthetic reagent to a candidate for biological screening.

-

Process Development: Informing the selection of solvents and conditions for synthesis, purification, and formulation.

-

Analytical Method Development: Establishing the foundation for reliable quantification and impurity profiling.

-

Safety and Handling: Defining appropriate storage conditions to ensure the compound's integrity over time.

This guide outlines a systematic approach to fully characterize the solubility and stability profile of this compound, adhering to the rigorous standards set forth by guidelines such as those from the International Council for Harmonisation (ICH).[3][4]

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 3517-90-6 | [5] |

| Molecular Formula | C₈H₁₀O₃S | [6] |

| Molecular Weight | 186.23 g/mol | [6] |

| Melting Point | 120-121.5 °C | [5] |

| Structure |

| [6] |

Aqueous and Solvent Solubility Profiling

Solubility is a fundamental physicochemical property that dictates a compound's behavior in various systems. Determining this property is essential for any downstream application. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the true equilibrium solubility, which is the saturation point of a solution after sufficient time for dissolution and any potential solid-state transformations to occur.[8] This method is superior to kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions, especially when using co-solvents like DMSO.[8]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol details the steps to determine the solubility of this compound in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility (S) of the compound at a controlled temperature (e.g., 25 °C and 37 °C).

Materials:

-

This compound (solid, >99% purity)

-

Selection of solvents:

-

Purified Water (Milli-Q or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (pH 1.2)

-

Methanol, Ethanol, Acetonitrile (HPLC Grade)

-

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Calibrated analytical balance

-

Validated HPLC-UV method for quantification (see Section 4.0)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 48 hours to ensure equilibrium is reached.[9] A preliminary time-to-equilibrium study can be conducted by sampling at 24, 48, and 72 hours to confirm that the concentration has plateaued.

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles. Discard the first few drops to saturate the filter membrane.

-

Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to fall within the linear range of the calibrated HPLC-UV method.

-

Quantification: Analyze the diluted samples using the validated analytical method to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Data Presentation

The results should be compiled into a clear, concise table.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |

| Purified Water | 25 | [Data] | [Data] |

| PBS (pH 7.4) | 25 | [Data] | [Data] |

| 0.1 M HCl (pH 1.2) | 25 | [Data] | [Data] |

| Methanol | 25 | [Data] | [Data] |

| Ethanol | 25 | [Data] | [Data] |

| Acetonitrile | 25 | [Data] | [Data] |

| PBS (pH 7.4) | 37 | [Data] | [Data] |

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability Assessment

Stability testing provides crucial information on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3] The cornerstone of this assessment is a forced degradation (stress testing) study, which is designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[4][10]

Rationale for Forced Degradation

Forced degradation studies are a regulatory requirement and a scientific necessity.[10] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly:

-

Identify potential degradation products.

-

Understand the intrinsic stability of the molecule.

-

Develop and validate a "stability-indicating" analytical method capable of separating the intact compound from all its degradation products.[11][12]

The target degradation is typically between 5-20% to ensure that primary degradation products are formed without being further degraded into secondary products.[13]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

1 M HCl and 1 M NaOH

-

30% Hydrogen Peroxide (H₂O₂)

-

Validated stability-indicating HPLC-UV/DAD/MS method (see Section 4.0)

-

pH meter, heating block or oven, photostability chamber

Procedure: A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water). This stock is used for all stress conditions.

-

Acidic Hydrolysis:

-

Mix the stock solution with 1 M HCl.

-

Heat at 60 °C for a predefined period (e.g., 2, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 1 M NaOH, dilute, and analyze.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 1 M NaOH.

-

Keep at room temperature or heat gently (e.g., 40 °C) for a predefined period.

-

At each time point, withdraw a sample, neutralize with 1 M HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix the stock solution with 30% H₂O₂.

-

Keep at room temperature for a predefined period, protected from light.

-

At each time point, withdraw a sample, dilute, and analyze.

-

-

Thermal Degradation (Solid State & Solution):

-

Solid: Place solid compound in an oven at a high temperature (e.g., 80 °C) for several days.

-

Solution: Heat the stock solution at 80 °C.

-

Sample periodically, dissolve/dilute as needed, and analyze.

-

-

Photolytic Degradation:

-

Expose the stock solution (in a photochemically transparent container) and solid compound to light in a photostability chamber.

-

The exposure should be no less than 1.2 million lux hours and 200 watt-hours/square meter of near UV energy, as per ICH Q1B guidelines.[13][14]

-

A dark control sample (wrapped in foil) should be stored under the same temperature conditions.

-

Analyze both the exposed and control samples.

-

Control Sample: A sample of the stock solution, diluted in the same manner as the stressed samples but not exposed to any stress condition, should be analyzed at the beginning and end of the study.

Data Presentation

Results should be tabulated to show the percentage of the parent compound remaining and the formation of any degradation products.

Table 2: Summary of Forced Degradation Results

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Area of Major Degradant(s) | Observations (e.g., New Peaks) |

| 1 M HCl | 24h / 60°C | [Data] | [Data] | [Data] |

| 1 M NaOH | 24h / 40°C | [Data] | [Data] | [Data] |

| 30% H₂O₂ | 24h / RT | [Data] | [Data] | [Data] |

| Thermal (Solid) | 7 days / 80°C | [Data] | [Data] | [Data] |

| Photolytic | ICH Q1B | [Data] | [Data] | [Data] |

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The aryl sulfone group is generally very stable.[1] However, the methoxy group (an ether) is a potential site for acid-catalyzed hydrolysis.

Caption: Hypothesized Degradation Pathways.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[15] Crucially, it must be able to separate the intact compound from its degradation products and any process-related impurities.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15]

Protocol: HPLC Method Development Strategy

-

Initial Screening: Begin with a generic gradient reversed-phase method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile).

-

Forced Degradation Sample Analysis: Inject the samples from the forced degradation study. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

-

Method Optimization: Adjust parameters such as gradient slope, mobile phase pH, column chemistry (e.g., C18, Phenyl-Hexyl), and temperature to improve resolution.

-

Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peaks are co-eluting.

-

Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. The specificity is proven by the successful separation of all peaks in the forced degradation samples.

Conclusion

This technical guide provides a rigorous and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By adopting gold-standard methodologies like the shake-flask method for solubility and conducting a thorough forced degradation study, researchers can generate high-quality, reliable data. This information is indispensable for guiding further research, enabling process optimization, and ensuring the material's quality and integrity for any intended application. The development of a robust, stability-indicating HPLC method is the critical linchpin that validates the entire stability assessment.

References

- 1. Sulfone, sulfoxide compound [m.chemicalbook.com]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. database.ich.org [database.ich.org]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. fda.gov [fda.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

understanding the mechanism of action of 1-Methoxy-4-(methylsulfonyl)benzene

An In-Depth Technical Guide to the Mechanism of Action of 1-Methoxy-4-(methylsulfonyl)benzene

Executive Summary

This compound is an aromatic sulfone compound with the molecular formula C8H10O3S.[1] Its structure, featuring a methoxy group and a methylsulfonyl group on a benzene ring, provides a unique combination of electronic and steric properties that suggest potential biological activity.[2] While direct, comprehensive studies elucidating its specific mechanism of action are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological effects. This guide synthesizes the available physicochemical data and draws logical inferences from structurally related compounds to propose and explore plausible mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals. It provides a foundational understanding of this compound, postulates its primary biological activities based on chemical principles, and offers detailed experimental protocols to systematically investigate and validate these hypotheses. Our approach is to build a scientifically rigorous framework for inquiry, transforming a molecule of interest into a subject of targeted, mechanism-driven research.

Chapter 1: Physicochemical Profile and Structural Analysis

A molecule's biological activity is intrinsically linked to its chemical structure and physical properties. This compound, also known as p-anisyl methyl sulfone, is a para-disubstituted benzene derivative. Its key functional groups—the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) moieties—dictate its reactivity and potential interactions with biological macromolecules.[2]

The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the methylsulfonyl group is a powerful electron-withdrawing group, which deactivates the ring and influences the molecule's overall polarity and ability to act as a hydrogen bond acceptor.[3] This electronic push-pull system creates a distinct charge distribution across the molecule, which is critical for its binding affinity to potential protein targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methoxy-4-methylsulfonylbenzene | [1] |

| Molecular Formula | C8H10O3S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 3517-90-6 | [1] |

| Melting Point | 118.0-122.0 °C | [2] |

| Boiling Point (Est.) | 484.30 K (211.15 °C) | [2] |

| Appearance | Crystalline solid | [2] |

Chapter 2: Postulated Biological Activities and Mechanistic Hypotheses

Based on its structural features and preliminary research into related compounds, we can formulate several hypotheses regarding the mechanism of action of this compound. The compound has been noted for its potential antimicrobial and anti-inflammatory properties.[2]

Hypothesis A: Anti-inflammatory Activity via COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature diaryl structures with sulfone or sulfonamide groups. These moieties can selectively target the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. The structure of this compound is consistent with scaffolds that could fit within the COX-2 active site.

Proposed Mechanism: The compound may act as a selective inhibitor of the COX-2 enzyme. By blocking the cyclooxygenase active site, it would prevent the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.

Hypothesis B: Antimicrobial Activity via Folate Synthesis Inhibition

The sulfone group is structurally related to the sulfonamide group, the cornerstone of sulfa drugs. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in many bacteria.

Proposed Mechanism: this compound may mimic para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the enzyme's active site, it could disrupt the bacterial folate synthesis pathway, leading to bacteriostasis. While this is a classic mechanism for sulfonamides, its applicability to sulfones warrants investigation.

Chapter 3: Proposed Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical. The benzene ring structure is a primary site for metabolism, typically mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4]

Proposed Metabolic Pathway:

-

Phase I Metabolism: The primary metabolic reactions are likely O-demethylation of the methoxy group to form a phenol and/or aromatic hydroxylation at positions ortho or meta to the existing groups. These reactions increase the water solubility of the compound.

-

Phase II Metabolism: The resulting hydroxylated metabolites can be conjugated with glucuronic acid or sulfate to further enhance their polarity and facilitate excretion.

It is crucial to consider that metabolism of benzene-containing compounds can sometimes generate toxic metabolites. For instance, benzene itself is metabolized to hydroquinone and benzoquinone, which are known to be toxic to bone marrow cells and can induce apoptosis.[5][6] Investigating the potential for similar toxic metabolites is a key aspect of the safety assessment.

Chapter 4: Experimental Validation Protocols

The following protocols provide a framework for testing the hypotheses outlined in Chapter 2. These are standard, robust assays used in drug discovery to determine a compound's activity profile.

Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the compound's inhibitory activity and selectivity against COX-1 and COX-2 enzymes.

-

Rationale: This direct enzymatic assay provides quantitative data (IC₅₀ values) on the compound's ability to inhibit the target enzymes, directly testing Hypothesis A. Comparing activity against COX-1 and COX-2 establishes its selectivity profile, which is crucial for predicting potential side effects.

-

Methodology:

-

Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), test compound stock solution (in DMSO), and appropriate buffer.

-

Preparation: Prepare serial dilutions of this compound. A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) should be used as positive controls.

-

Assay Procedure (96-well plate format): a. To each well, add buffer, the respective enzyme (COX-1 or COX-2), and the test compound dilution or control. b. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction. c. Initiate the reaction by adding the arachidonic acid substrate and the colorimetric probe. d. Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enzyme.

-

Protocol 4.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-